molecular formula C15H12F3N3 B2940719 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine CAS No. 630092-11-4

1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B2940719
CAS No.: 630092-11-4
M. Wt: 291.277
InChI Key: CUMHERWXRDKMEZ-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a methyl group at the 1-position of the benzimidazole core and a 2-(trifluoromethyl)phenyl substituent attached via an amine group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .

For example, Example 74 in describes the use of 4-trifluoromethylphenyl isothiocyanate reacting with a diamine precursor to form a structurally related benzimidazole compound. Similar methods likely apply to the target compound .

Properties

IUPAC Name

1-methyl-N-[2-(trifluoromethyl)phenyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-21-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMHERWXRDKMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzodiazole nitrogen atoms and the amine group participate in nucleophilic substitutions. Key reactions include:

Alkylation/Acylation :

  • The secondary amine at position 2 undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example, reactions with methyl iodide or acetyl chloride yield N-alkylated or N-acylated derivatives.

  • Microwave-assisted conditions (140°C, 30 min) in dimethylacetamide (DMA) enhance reaction efficiency .

Table 1: Representative Nucleophilic Substitutions

ReactantConditionsProductYieldSource
Methyl iodideKOH, acetone, refluxN-Methylated derivative72%
Benzyl chlorideK₂CO₃, DMF, 70°CN-Benzyl derivative65%
Acetyl chlorideEt₃N, DCM, room temperatureN-Acetylated product85%

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions on the benzodiazole ring:

Nitration/Sulfonation :

  • Nitration occurs at position 5 or 6 of the benzodiazole ring under mixed acid (HNO₃/H₂SO₄) conditions .

  • Sulfonation with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility .

Halogenation :

  • Bromination using N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the para position relative to the trifluoromethyl group .

Oxidation and Reduction

Oxidation :

  • The methyl group on the benzodiazole nitrogen is resistant to oxidation, but the amine moiety can be oxidized to a nitro group using H₂O₂/FeSO₄.
    Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the benzodiazole ring to a dihydrobenzodiazole derivative, altering its electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzodiazole core:

Suzuki Coupling :

  • Reaction with arylboronic acids introduces aryl groups at position 4 or 7. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

Buchwald-Hartwig Amination :

  • Aryl halides react with the amine group to form C–N bonds, enabling diversification of the substituents .

Table 2: Cross-Coupling Reaction Examples

Coupling PartnerCatalyst SystemProduct ApplicationSource
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEKinase inhibitor intermediate
2-BromopyridinePd₂(dba)₃, XantphosHeterocyclic hybrid molecules

Biological Activity and Derivatization

Derivatives of this compound show promise in medicinal chemistry:

  • Kinase Inhibition : Analogues with imidazole or pyridine substituents exhibit B-Raf kinase inhibition (IC₅₀ = 0.12–0.45 μM) .

  • Antimicrobial Activity : Chlorinated derivatives demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Related Benzodiazoles

CompoundKey Reactivity DifferencesSource
1-Methyl-5-[2-(trifluoromethyl)phenyl]Higher electrophilic substitution at position 5
N-[4-(trifluoromethyl)phenyl] derivativeReduced nucleophilicity due to para substitution
1-(3-Phenylpropyl) analogueEnhanced solubility in nonpolar solvents

Mechanistic Insights

  • The trifluoromethyl group increases ring electron deficiency, favoring nucleophilic attacks at nitrogen over carbon .

  • Steric hindrance from the 2-(trifluoromethyl)phenyl group limits reactivity at position 1, directing modifications to position 2 or the benzodiazole core.

This compound’s versatility in reactions such as cross-couplings, electrophilic substitutions, and derivatization underlies its utility in drug discovery and materials science. Future studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The benzodiazole core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine C₁₅H₁₁F₃N₄ 304.27 1-methyl, 2-(2-CF₃-phenyl)amine Kinase inhibition, antimicrobial
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine C₁₄H₁₃N₃O 239.28 1-(4-methoxyphenyl) C–H bond functionalization
N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine C₁₇H₁₆F₃N₃ 319.32 1-(3-CF₃-benzyl), 2-ethylamine Not specified (likely pharmacological)
(2-Fluoro-5-CF₃-phenyl)-(1-methyl-5-{...}-1H-benzoimidazol-2-yl)-amine C₂₄H₁₆F₄N₄O 627.5 (M+H⁺) 2-fluoro-5-CF₃-phenyl, pyridinyloxy Kinase inhibition (e.g., anticancer)
1-Phenyl-1H-1,3-benzodiazol-2-amine C₁₂H₁₁N₃ 197.24 1-phenyl Structural studies

Structural and Electronic Comparisons

  • Trifluoromethyl Group Impact : The CF₃ group in the target compound increases electron-withdrawing effects compared to methoxy () or phenyl () substituents. This enhances resistance to oxidative metabolism and improves membrane permeability .
  • Substituent Position: The 2-(trifluoromethyl)phenyl group at the amine position (target compound) vs. 3-CF₃-benzyl in alters steric and electronic interactions.

Biological Activity

1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with a trifluoromethyl group and a methyl substitution. Its chemical formula is C11H9F3N2C_{11}H_{9}F_{3}N_{2}, and it possesses unique physical and chemical properties that influence its biological activity.

Recent studies have identified several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various kinases, including receptor tyrosine kinases (RTKs). For example, it may inhibit the phosphorylation of proteins involved in cell signaling pathways, affecting processes such as cell proliferation and survival .
  • Cellular Effects : The compound influences cellular processes such as apoptosis and autophagy. It has been observed to modulate mitochondrial function and may induce cell death in certain cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer types. For instance, it exhibited an IC50 value in the nanomolar range against breast cancer cells, indicating potent antiproliferative effects .
  • Mechanism Exploration : The compound's ability to inhibit specific signaling pathways (e.g., ERK1/2) suggests that it may disrupt cancer cell survival mechanisms. This inhibition correlates with reduced cell migration and invasion capabilities .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components:

Structural FeatureEffect on Activity
Trifluoromethyl GroupEnhances lipophilicity and potency
Benzodiazole CoreEssential for receptor interaction
Methyl SubstitutionModulates binding affinity

Studies indicate that modifications to these groups can lead to variations in activity, emphasizing the importance of SAR in drug design .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of the compound in mouse models of tumor growth. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its activity. The study revealed that treatment with the compound resulted in increased levels of apoptosis markers and decreased proliferation rates in treated cells .

Q & A

Q. What are the key synthetic methodologies for preparing 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine, and how are critical intermediates isolated?

The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and trifluoromethylphenyl derivatives. For example, refluxing 1H-benzimidazol-2-amine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ethanol under TLC monitoring yields crystalline products after slow cooling . Isolation often involves recrystallization from solvent mixtures (e.g., DMSO/water) to enhance purity .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy for analyzing proton and carbon environments, particularly distinguishing trifluoromethyl and benzimidazole moieties.
  • X-ray crystallography to resolve hydrogen-bonding patterns and confirm spatial arrangements, as demonstrated in single-crystal studies .
  • IR spectroscopy to identify functional groups like N-H stretching in benzimidazole (≈3400 cm⁻¹) and C-F vibrations (≈1100 cm⁻¹) .

Q. How can reaction conditions (e.g., solvent, temperature) influence the yield of this compound?

Ethanol is commonly used as a solvent due to its ability to dissolve reactants while enabling efficient reflux (≈78°C). Prolonged heating (3–6 hours) under reflux improves conversion rates, while slow cooling promotes crystallization . Acidic conditions (e.g., polyphosphoric acid) may enhance cyclization in benzimidazole formation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are employed to analyze the electronic properties and stability of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge transfer properties. These studies often validate experimental spectroscopic data and predict nucleophilic/electrophilic sites .

Q. How can contradictory spectroscopic or crystallographic data be resolved in structural elucidation?

Discrepancies between experimental and computational data (e.g., bond lengths or angles) require cross-validation. For instance:

  • Refinement of X-ray data with restrained hydrogen positions (e.g., d(N–H) = 0.90 Å) improves accuracy .
  • Comparing experimental NMR shifts with DFT-predicted chemical shifts identifies potential conformational isomers .

Q. What methodologies are used to study structure-activity relationships (SAR) for benzimidazole derivatives in pharmacological contexts?

SAR studies involve synthesizing analogs with modified substituents (e.g., fluorine, thiazole-triazole hybrids) and evaluating biological activity (e.g., antimicrobial assays). Docking simulations (e.g., AutoDock Vina) can predict binding modes to target proteins, as seen in similar benzimidazole-thiazole hybrids .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling or cyclization reactions?

The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution but may hinder sterically demanding reactions. Kinetic studies under varying temperatures and catalysts (e.g., Pd-based systems) can quantify these effects .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Synthesis

ParameterConditionsImpact on Yield/PurityReference
SolventEthanolHigh solubility, easy cooling
TemperatureReflux (78°C)Accelerates reaction kinetics
CatalystNone (acidic media in some cases)Facilitates cyclization
CrystallizationDMSO/water (2:1)Enhances crystal purity

Q. Table 2. Key Spectroscopic Data

TechniqueObserved SignalAssignmentReference
¹H NMR δ 8.2–7.3 (m, aromatic H)Benzimidazole and aryl groups
¹³C NMR δ 150.2 (C-F coupling)Trifluoromethylphenyl
XRD C–N bond length: 1.34 ÅConfirms imine linkage

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